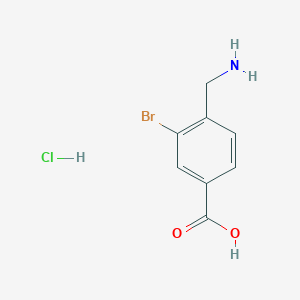

4-(Aminomethyl)-3-bromobenzoic acid;hydrochloride

CAS No.: 2137582-91-1

Cat. No.: VC4506915

Molecular Formula: C8H9BrClNO2

Molecular Weight: 266.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2137582-91-1 |

|---|---|

| Molecular Formula | C8H9BrClNO2 |

| Molecular Weight | 266.52 |

| IUPAC Name | 4-(aminomethyl)-3-bromobenzoic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H8BrNO2.ClH/c9-7-3-5(8(11)12)1-2-6(7)4-10;/h1-3H,4,10H2,(H,11,12);1H |

| Standard InChI Key | AWRVFDFKOLGHBZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=O)O)Br)CN.Cl |

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-(aminomethyl)-3-bromobenzoic acid hydrochloride consists of a benzene ring substituted with a bromine atom at the meta position, a carboxylic acid group at the para position, and an aminomethyl group at the ortho position, which is protonated as a hydrochloride salt. The compound’s planar aromatic core facilitates π-π interactions, while the polar functional groups enhance solubility in polar solvents like water and dimethylformamide (DMF) .

Key structural attributes:

-

Bromine atom: Introduces steric bulk and electronic effects, directing electrophilic substitution reactions .

-

Carboxylic acid: Enables salt formation, hydrogen bonding, and participation in condensation reactions .

-

Aminomethyl group: Provides a site for further functionalization via alkylation or acylation.

The hydrochloride salt form improves stability and crystallinity, which are advantageous for purification and storage.

Synthesis Methods and Optimization

Bromination of Benzoic Acid Derivatives

A common precursor for this compound is 4-aminomethylbenzoic acid, which undergoes regioselective bromination. For example, 4-aminobenzoic acid is brominated using N-bromosuccinimide (NBS) in DMF at ambient temperature, yielding 4-amino-3-bromobenzoic acid with 65–70% efficiency . Subsequent aminomethylation is achieved via reductive amination using sodium borohydride and nickel chloride in methanol .

Catalytic Hydrogenation

Patent CN102791677B details a high-yield synthesis route involving catalytic hydrogenation of 4-oximido methyl-toluate using 5% Pd/C under 10 kg/cm² hydrogen pressure. This method achieves 93.5% yield and 99.9% purity by optimizing stir speed (1,500 rpm) and reaction time (3 hours) . Lower stir speeds (e.g., 700 rpm) reduce conversion rates due to inadequate gas-liquid mixing, emphasizing the importance of hydrodynamic conditions .

Table 1: Impact of Stir Speed on Hydrogenation Efficiency

| Stir Speed (rpm) | Reaction Time (h) | Conversion (%) | Purity (%) |

|---|---|---|---|

| 700 | 2.5 | 45 | 85 |

| 1,000 | 3.5 | 78 | 92 |

| 1,500 | 3.0 | 93.5 | 99.9 |

Data sourced from CN102791677B

Hydrochloride Salt Formation

The free base 4-(aminomethyl)-3-bromobenzoic acid is treated with concentrated hydrochloric acid to form the hydrochloride salt. Neutralization to pH 7 followed by crystallization from methanol-water mixtures yields the final product with >99% purity .

Physicochemical Properties

Solubility and Stability

The compound is slightly soluble in water (2–3 mg/mL at 25°C) but insoluble in nonpolar solvents like benzene and chloroform . Aqueous solubility improves at alkaline pH due to deprotonation of the carboxylic acid group. The hydrochloride salt exhibits enhanced stability under ambient conditions compared to the free amine, which is prone to oxidative degradation.

Thermal Properties

Differential scanning calorimetry (DSC) reveals a decomposition temperature of 210–215°C, consistent with aromatic amines. No distinct melting point is reported, suggesting decomposition precedes melting .

Applications in Pharmaceutical Research

Enzyme Inhibition Studies

The bromine atom participates in halogen bonding with amino acid residues (e.g., tryptophan, histidine), making this compound a substrate for aminoacyl-tRNA synthetases. Such interactions are exploited to study enzyme kinetics and design inhibitors .

Drug Intermediate

4-(Aminomethyl)-3-bromobenzoic acid hydrochloride is a key intermediate in synthesizing:

-

Antifibrinolytic agents: Analogues like tranexamic acid utilize similar aminomethylbenzoic acid backbones .

-

Kinase inhibitors: The bromine atom facilitates Suzuki-Miyaura cross-coupling with boronic acids to generate biaryl scaffolds .

Table 2: Representative Reactions Involving the Compound

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume